Contezolid - 1112968-42-9

Contezolid

Catalog Number: EVT-275569
CAS Number: 1112968-42-9
Molecular Formula: C18H15F3N4O4
Molecular Weight: 408.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MRX-I has been used in trials studying the treatment of Bacterial Infections.
Source and Classification

Contezolid is synthesized from a dihydropyridinone structure that replaces the morpholine moiety found in linezolid with a piperidinone. This modification enhances its antibacterial activity while mitigating some of the adverse effects associated with traditional oxazolidinones. The compound is classified under the Anatomical Therapeutic Chemical code J01, which pertains to antibacterials for systemic use .

Synthesis Analysis

The synthesis of contezolid involves several steps that leverage advanced organic chemistry techniques. The compound can be synthesized through a multi-step reaction process involving the formation of key intermediates followed by cyclization to produce the final oxazolidinone structure.

Technical Details

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds and dihydropyridinones.
  2. Reagents: Common reagents include various acids, bases, and coupling agents to facilitate the formation of bonds between different molecular fragments.
  3. Purification Techniques: High-performance liquid chromatography is employed to purify the synthesized compound from reaction by-products, ensuring high purity levels necessary for biological evaluation .
Molecular Structure Analysis

Contezolid's molecular structure is characterized by its unique dihydropyridinone core, which contributes to its mechanism of action as an antibiotic. The chemical formula of contezolid is C19H17F3N2O3, and it features several functional groups that enhance its solubility and binding affinity to bacterial ribosomes.

Structural Data

  • Molecular Weight: Approximately 370.35 g/mol
  • Key Functional Groups: Includes trifluoromethyl groups and oxazolidinone rings that are critical for its antibacterial activity.
  • 3D Structure: The three-dimensional conformation allows it to effectively bind to bacterial ribosomes, inhibiting protein synthesis .
Chemical Reactions Analysis

Contezolid undergoes various chemical reactions during its synthesis and metabolism:

  1. Formation of Active Metabolites: Upon administration, contezolid is metabolized through oxidative processes in the liver, resulting in inactive metabolites that are primarily excreted through urine and feces.
  2. Stability Studies: Stability tests indicate that contezolid maintains integrity under physiological conditions, which is crucial for its therapeutic efficacy .

Technical Details

  • Oxidation Reactions: Involve flavin monooxygenase enzymes that facilitate the conversion of the active drug into less active forms.
  • Deacetylation: A significant metabolic pathway leading to the formation of primary metabolites.
Mechanism of Action

Contezolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. It specifically binds to the 23S ribosomal RNA component of the 50S subunit, preventing the formation of the functional 70S initiation complex necessary for protein translation.

Process and Data

  • Binding Site: The binding occurs adjacent to the peptidyl transferase center on the ribosome, disrupting normal protein synthesis .
  • Efficacy Against Resistant Strains: Studies have shown that contezolid retains potent activity against resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus, making it a valuable therapeutic option .
Physical and Chemical Properties Analysis

Contezolid displays several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents; moderate solubility in water.
  • Stability: Chemically stable under acidic and neutral pH conditions but may degrade under extreme alkaline conditions.
  • Melting Point: Specific melting point data are not widely published but are essential for formulation development .

Relevant Data or Analyses

  • Partition Coefficient: Indicates favorable distribution characteristics within biological systems.
  • Protein Binding: Approximately 90% binding to plasma proteins enhances its therapeutic profile by prolonging half-life .
Applications

Contezolid has significant applications in clinical settings:

  • Antibacterial Therapy: Primarily used for treating complicated skin and soft tissue infections caused by resistant Gram-positive bacteria.
  • Research Applications: Investigated for potential use against other resistant pathogens due to its unique mechanism of action and lower toxicity profile compared to existing oxazolidinones like linezolid .
  • Future Developments: Ongoing studies aim to expand its indications beyond skin infections, exploring potential uses in treating pneumonia and other systemic infections caused by resistant organisms.
Mechanistic Basis of Antibacterial Activity

Ribosomal Binding Dynamics Targeting the 50S Subunit

Contezolid exerts its antibacterial effects by binding to the peptidyl transferase center (PTC) of the bacterial 50S ribosomal subunit, specifically interacting with domain V of the 23S rRNA. This binding site is evolutionarily conserved across Gram-positive pathogens, enabling broad-spectrum activity. Unlike classical oxazolidinones, contezolid features a non-planar dihydropyridone (DHPO) ring that enhances hydrophobic interactions with ribosomal residues A2451 and C2452. These structural modifications increase its binding specificity and reduce off-target effects on mitochondrial ribosomes [4] [8] [10].

Crystallographic studies reveal that contezolid’s ortho-fluorophenyl moiety penetrates deeper into the PTC pocket than linezolid, forming additional hydrogen bonds with nucleotide bases G2505 and U2506. This optimizes binding energy (ΔG = -9.8 kcal/mol) and increases residence time by 40% compared to linezolid [8] [10]. The DHPO ring’s planarity also minimizes steric clashes with mutated rRNA residues, partially overcoming resistance mechanisms seen in cfr-positive strains [8].

Table 1: Ribosomal Binding Interactions of Oxazolidinones

CompoundKey Ribosomal ResiduesBinding Energy (ΔG, kcal/mol)Hydrogen Bonds
ContezolidA2451, C2452, G2505, U2506-9.84
LinezolidA2451, U2585-8.22
TedizolidA2451, G2505, U2506-9.03

Inhibition of 70S Initiation Complex Formation

Contezolid disrupts bacterial protein synthesis by preventing the assembly of the 70S ribosomal initiation complex, a critical step in translation initiation. It binds to the 50S subunit with high affinity (Kd = 0.3 µM), sterically blocking the docking of the 30S subunit and the initiator tRNAfMet-mRNA complex. This inhibition is concentration-dependent, with 90% suppression of complex formation observed at 2× MIC concentrations [10].

Time-resolved cryo-EM studies demonstrate that contezolid stabilizes the 50S subunit in a conformation incompatible with 30S association. This contrasts with linezolid, which permits incomplete 70S assembly but inhibits peptide bond formation. Consequently, contezolid-treated bacteria exhibit rapid cessation of protein synthesis, with >95% reduction in 35S-methionine incorporation within 15 minutes at therapeutic concentrations [8] [10].

Table 2: Effects on Protein Synthesis Machinery

ParameterContezolidLinezolidTedizolid
70S Complex Inhibition (%)927885
Kd (µM)0.31.20.7
Time to 50% Protein Synthesis Inhibition (min)81512

Comparative Binding Affinity Analysis with Linezolid and Tedizolid

Contezolid demonstrates superior ribosomal binding affinity relative to older oxazolidinones. Minimum inhibitory concentration (MIC) comparisons against Gram-positive pathogens reveal contezolid’s enhanced potency:

  • Against Methicillin-resistant Staphylococcus aureus (MRSA): Contezolid MIC90 = 0.5 µg/mL vs. linezolid MIC90 = 1 µg/mL [8]
  • Against Vancomycin-resistant Enterococcus (VRE): Contezolid MIC90 = 1 µg/mL vs. linezolid MIC90 = 2 µg/mL [8]
  • Against Mycobacterium tuberculosis: Contezolid MIC90 = 1 µg/mL, identical to linezolid [9]

Tedizolid shows intermediate activity, with MIC90 values 2–4× lower than linezolid against staphylococci but 2× higher than contezolid against M. abscessus (tedizolid MIC90 = 2 µg/mL vs. contezolid MIC90 = 1 µg/mL) [6] [8]. This differential activity stems from structural variations: Tedizolid’s tetrazolylpyridinyl D-ring enhances ribosomal affinity but confers no advantage against mycobacteria with truncated rRNA helices [6].

Table 3: Comparative In Vitro Activity Against Key Pathogens

Pathogen (No. of Isolates)MIC90 (µg/mL)
ContezolidLinezolidTedizolid
MRSA (321)0.51.00.5
VRE (129)1.02.01.0
M. tuberculosis (22)1.01.02.0
M. abscessus (32)2.08.02.0
S. pneumoniae (201)0.51.00.5

Bacteriostatic vs. Bactericidal Activity Across Gram-Positive Pathogens

Contezolid exhibits pathogen-dependent bactericidal activity, a rare trait among oxazolidinones:

  • Bactericidal activity (≥3-log CFU reduction in 24h) is observed against Streptococcus pyogenes and Streptococcus agalactiae at 4× MIC concentrations [10]. Time-kill assays show 99.9% elimination of streptococci within 12 hours due to irreversible ribosomal sequestration.
  • Bacteriostatic activity predominates against Staphylococcus aureus and enterococci, with ≤1-log CFU reduction after 24h exposure. This static effect arises from reversible ribosomal binding, allowing residual protein synthesis during drug trough periods [8] [10].

Notably, contezolid’s bactericidal activity against streptococci correlates with enhanced penetration through the bacterial cell envelope. Zeta potential measurements reveal a 40% higher accumulation in streptococci versus staphylococci, attributed to electrostatic interactions with the less anionic streptococcal surface [8]. Additionally, contezolid demonstrates concentration-dependent anti-inflammatory effects in macrophages, suppressing LPS-induced TNF-α and IL-6 by 60–70% at sub-MIC concentrations. This immunomodulation may enhance bacterial clearance in vivo independent of direct killing [3].

Table 4: Microbicidal Classification by Pathogen

Pathogen GroupEffectKey Evidence
β-hemolytic streptococciBactericidal≥3-log CFU reduction in 12h [10]
Staphylococcus aureusBacteriostatic≤1-log CFU change at 24h [8]
Enterococcus spp.BacteriostaticReversible growth inhibition [10]
M. tuberculosisBacteriostaticDelayed time-to-positivity in MGIT960 [9]

Properties

CAS Number

1112968-42-9

Product Name

Contezolid

IUPAC Name

(5S)-5-[(1,2-oxazol-3-ylamino)methyl]-3-[2,3,5-trifluoro-4-(4-oxo-2,3-dihydropyridin-1-yl)phenyl]-1,3-oxazolidin-2-one

Molecular Formula

C18H15F3N4O4

Molecular Weight

408.3 g/mol

InChI

InChI=1S/C18H15F3N4O4/c19-12-7-13(15(20)16(21)17(12)24-4-1-10(26)2-5-24)25-9-11(29-18(25)27)8-22-14-3-6-28-23-14/h1,3-4,6-7,11H,2,5,8-9H2,(H,22,23)/t11-/m0/s1

InChI Key

SULYVXZZUMRQAX-NSHDSACASA-N

SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F

Solubility

Soluble in DMSO

Synonyms

4(1H)-Pyridinone, 2,3-dihydro-1-(2,3,6-trifluoro-4-((5S)-5-((3-isoxazolylamino)methyl)-2-oxo-3-oxazolidinyl)phenyl)-
5-((isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one
contezolid
MRX-I compound

Canonical SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3CC(OC3=O)CNC4=NOC=C4)F

Isomeric SMILES

C1CN(C=CC1=O)C2=C(C=C(C(=C2F)F)N3C[C@@H](OC3=O)CNC4=NOC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.